8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a chloro group at the 8th position and a 3,4-dimethylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. The unique structure of this compound contributes to its varied chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various targets such as topoisomerase ii and dihydroorotate dehydrogenase .
Mode of Action
Quinoline derivatives have been reported to inhibit enzymes like topoisomerase ii , which is crucial for DNA replication and transcription, and dihydroorotate dehydrogenase , which is involved in the de novo biosynthesis of pyrimidine.
Biochemical Pathways
For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo biosynthesis of pyrimidine , which is essential for DNA and RNA synthesis.
Result of Action
The inhibition of key enzymes like topoisomerase ii and dihydroorotate dehydrogenase can have significant effects on cellular processes such as dna replication and transcription, and pyrimidine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with methoxy groups instead of methyl groups.
2-Phenylquinoline-4-carboxylic acid: Lacks the chloro and dimethylphenyl substitutions, leading to different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds feature a pyrazole ring fused to the quinoline core, offering distinct pharmacological activities.
Uniqueness
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the chloro group and the dimethylphenyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a chloro substituent at the 8-position and a 3,4-dimethylphenyl group at the 2-position, along with a carboxylic acid group at the 4-position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.
- Molecular Formula : C₁₈H₁₄ClN₁O₂
- Molecular Weight : 311.76 g/mol
The presence of various functional groups allows for diverse chemical reactivity and potential modifications to enhance biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The compound has been shown to interact with enzymes involved in inflammatory pathways. For instance, it effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits COX enzymes; reduces pro-inflammatory mediator production | |
Anticancer | Induces apoptosis and cell cycle arrest; effective against multiple cancer cell lines | |
Antimicrobial | Preliminary studies suggest efficacy against certain bacterial strains |
The biological activity of this compound is attributed to its ability to bind to specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Receptor Interaction : It interacts with receptors that modulate cellular responses to inflammation and tumor growth.
Case Studies
Several studies have focused on the biological activity of quinoline derivatives similar to this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Efficacy :
Properties
IUPAC Name |
8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLHOZHAMVIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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